molecular formula C9H19NO4 B1613347 (S)-Ethyl 2-amino-3,3-diethoxypropanoate CAS No. 61040-21-9

(S)-Ethyl 2-amino-3,3-diethoxypropanoate

Cat. No.: B1613347
CAS No.: 61040-21-9
M. Wt: 205.25 g/mol
InChI Key: LRUJOFUURXUABL-SSDOTTSWSA-N
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Description

(S)-Ethyl 2-amino-3,3-diethoxypropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group and two ethoxy groups attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-amino-3,3-diethoxypropanoate typically involves the reaction of ethyl 2-amino-3,3-dimethoxypropanoate with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include steps for the removal of by-products and impurities to obtain a high-purity final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-amino-3,3-diethoxypropanoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alcohols from ester groups.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(S)-Ethyl 2-amino-3,3-diethoxypropanoate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-amino-3,3-diethoxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The ethyl ester and ethoxy groups play a crucial role in determining the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3,3-dimethoxypropanoate: Similar structure but with methoxy groups instead of ethoxy groups.

    Ethyl 2-amino-3,3-dimethoxypropanoate: Similar structure but with dimethoxy groups instead of diethoxy groups.

    2-Amino-3,3-dimethoxypropanoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness

(S)-Ethyl 2-amino-3,3-diethoxypropanoate is unique due to the presence of both ethyl ester and diethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl (2S)-2-amino-3,3-diethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-4-12-8(11)7(10)9(13-5-2)14-6-3/h7,9H,4-6,10H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUJOFUURXUABL-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C(=O)OCC)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC([C@@H](C(=O)OCC)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628383
Record name Ethyl 3-ethoxy-O-ethyl-L-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

711085-16-4, 61040-21-9
Record name L-Serine, 3-ethoxy-O-ethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=711085-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-ethoxy-O-ethyl-L-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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